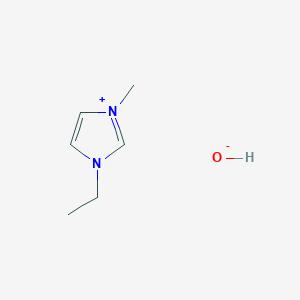
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Übersicht
Beschreibung
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a chemical compound with the molecular formula C15H12ClNO31. It is a substituted pyridine, which is a type of six-membered heterocyclic compound2. Pyridines are found in various natural products, drug molecules, vitamins, and materials2.
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons2. This method allows the selective introduction of multiple functional groups, including esters, sulfones, and phosphonates2. A total of ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines were synthesized, demonstrating the robustness of the developed methodology2.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is based on the pyridine scaffold, a simple six-membered heterocyclic structure2. The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold2.
Chemical Reactions Analysis
The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans2. This methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved papers. However, pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials2. The properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold2.Wissenschaftliche Forschungsanwendungen
3. Pyridinium Salts
- Results or Outcomes : Pyridinium salts are used as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
4. Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)-Pyridine
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : It is in high demand (production data estimated from the i-map Sigma database) .
5. Synthesis of Tri-Biocins
Safety And Hazards
The specific safety and hazards associated with 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not mentioned in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the research and development of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved papers. However, the study suggests that there is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine2. This indicates potential future directions in the development of methodologies for the synthesis of substituted pyridines.
Eigenschaften
IUPAC Name |
ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSPYFTYAWREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469850 | |
| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
CAS RN |
727409-20-3 | |
| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















